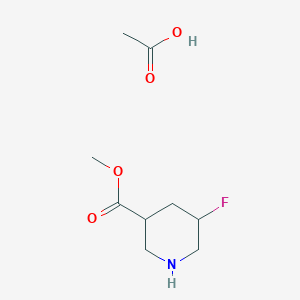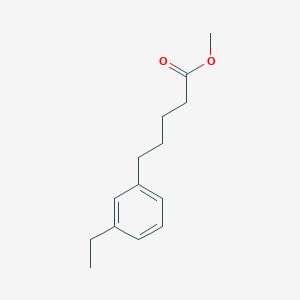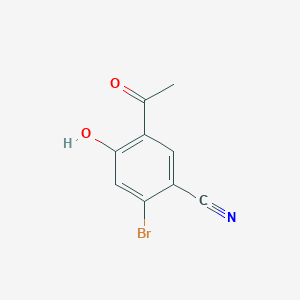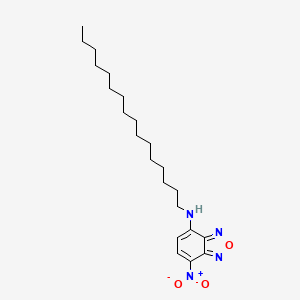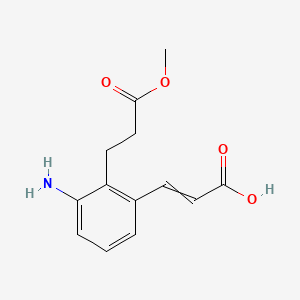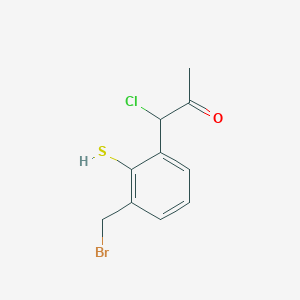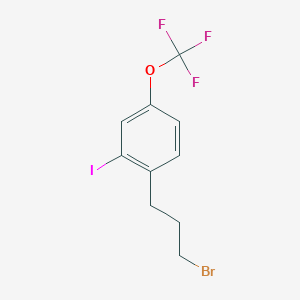
1-(3-Chloropropyl)-4-fluoro-2-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-fluoro-2-iodobenzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of three different halogen atoms: chlorine, fluorine, and iodine, attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene derivative followed by the introduction of the chloropropyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the benzene ring is sequentially substituted with fluorine, iodine, and chlorine atoms. The reaction conditions are optimized to ensure efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions may involve the use of bases or acids as catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its halogen atoms can interact with biological targets, potentially leading to the discovery of new drugs with specific therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The halogen atoms can form specific interactions, such as hydrogen bonds or halogen bonds, with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
- 1-(3-Chloropropyl)-4-fluoro-2-bromobenzene
- 1-(3-Chloropropyl)-4-fluoro-2-chlorobenzene
- 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene
Comparison: 1-(3-Chloropropyl)-4-fluoro-2-iodobenzene is unique due to the presence of iodine, which is a larger and more polarizable halogen compared to bromine or chlorine. This can influence the compound’s reactivity and interactions with other molecules. The presence of iodine can also enhance the compound’s ability to participate in specific chemical reactions, such as coupling reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H9ClFI |
|---|---|
Peso molecular |
298.52 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
Clave InChI |
FQJBVSUMUVTDGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)I)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


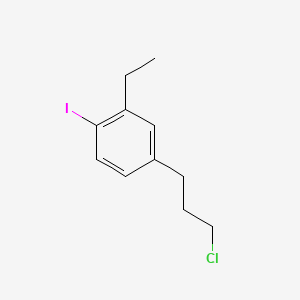
![[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile](/img/structure/B14057949.png)
